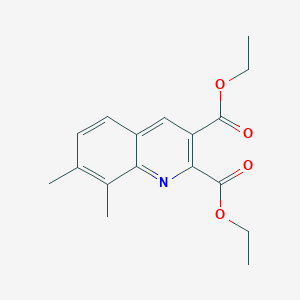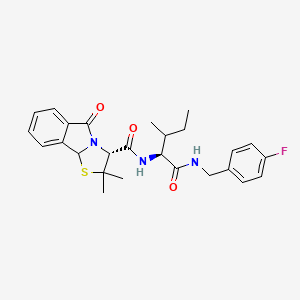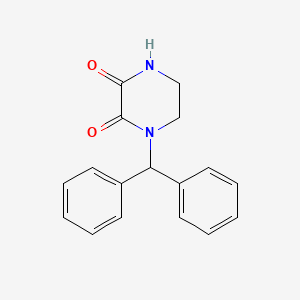![molecular formula C21H16BrN3O3S B12628592 Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- CAS No. 942920-70-9](/img/structure/B12628592.png)
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl group and a pyrrolo[2,3-b]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide, 4’-bromo-: Similar in structure but lacks the pyrrolo[2,3-b]pyridine moiety.
2-bromo-N-phenylacetamide: Another brominated acetamide with different functional groups.
N-(4-bromo-1-naphthyl)-acetamide: Contains a naphthyl group instead of the pyrrolo[2,3-b]pyridine moiety.
Uniqueness
The uniqueness of Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]- lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Propiedades
Número CAS |
942920-70-9 |
|---|---|
Fórmula molecular |
C21H16BrN3O3S |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
N-[4-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H16BrN3O3S/c1-14(26)24-16-9-7-15(8-10-16)20-13-18-19(22)11-12-23-21(18)25(20)29(27,28)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,26) |
Clave InChI |
ZBXMIIKCZCATBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B12628524.png)
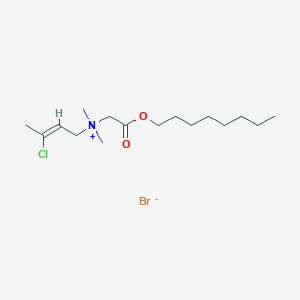
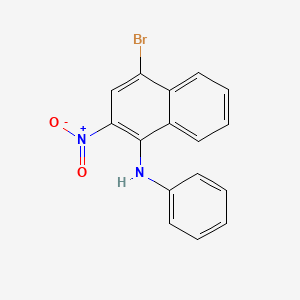
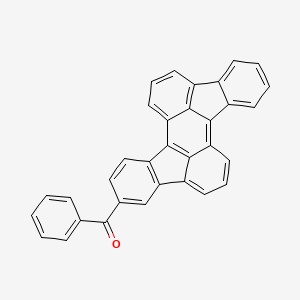
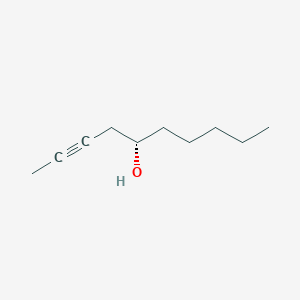
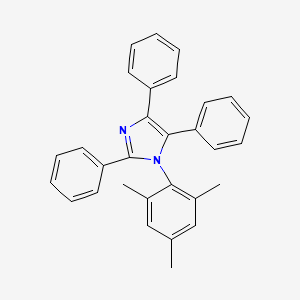
![Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12628560.png)
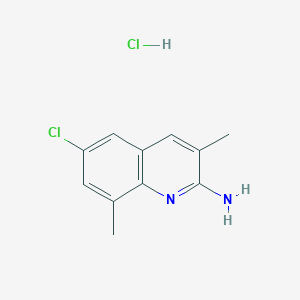
![Methyl 4-{4-[3-({2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}carbamoyl)pyrrolidin-1-yl]piperidin-1-yl}benzoate](/img/structure/B12628570.png)
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
